3-cyclopentyl-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one
CAS No.: 923513-36-4
Cat. No.: VC4251741
Molecular Formula: C22H26FN7O
Molecular Weight: 423.496
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 923513-36-4 |
|---|---|
| Molecular Formula | C22H26FN7O |
| Molecular Weight | 423.496 |
| IUPAC Name | 3-cyclopentyl-1-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]propan-1-one |
| Standard InChI | InChI=1S/C22H26FN7O/c23-17-6-3-7-18(14-17)30-22-20(26-27-30)21(24-15-25-22)29-12-10-28(11-13-29)19(31)9-8-16-4-1-2-5-16/h3,6-7,14-16H,1-2,4-5,8-13H2 |
| Standard InChI Key | VSFPOUHRGQKASK-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)CCC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)F |
Introduction
Overview of the Compound
IUPAC Name: 3-cyclopentyl-1-(4-(3-(3-fluorophenyl)-3H- triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one
CAS Number: 923513-36-4
Molecular Formula: C22H26FN7O
Molecular Weight: 423.5 g/mol
The compound features a cyclopentyl group, a piperazine moiety, and a triazolopyrimidine derivative, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 923513-36-4 |
| Molecular Formula | C22H26FN7O |
| Molecular Weight | 423.5 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Synthesis of the Compound
The synthesis of 3-cyclopentyl-1-(4-(3-(3-fluorophenyl)-3H- triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one typically involves several key steps:
Synthetic Routes
-
Formation of the Triazolopyrimidine Core: Cyclization of appropriate precursors under conditions favoring the formation of the triazolopyrimidine ring system.
-
Introduction of the Fluorophenyl Group: Achieved via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck reactions).
-
Attachment of the Piperazine Ring: Introduced through nucleophilic substitution reactions where a suitable leaving group on the triazolopyrimidine core is displaced by piperazine.
-
Cyclopentyl Group Addition: Added via alkylation reactions using cyclopentyl halides under basic conditions.
-
Final Coupling: Involves coupling the intermediate with propanone derivatives to complete the compound.
Industrial Production Methods
For industrial applications, optimization of these synthetic routes is essential to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles (e.g., solvent-free reactions) may enhance efficiency.
Biological Activity
The biological activity of 3-cyclopentyl-1-(4-(3-(3-fluorophenyl)-3H- triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one has garnered attention for its potential therapeutic applications:
Mechanisms of Action
The compound's biological effects are primarily attributed to its interaction with various molecular targets:
-
Enzyme Inhibition: Similar compounds have shown inhibition of enzymes like dihydroorotate dehydrogenase (DHODH), essential for pyrimidine synthesis in pathogens such as Plasmodium falciparum, which causes malaria.
-
Neuroprotective Effects: The triazolopyrimidine framework has been explored for neuroprotective properties in models of tauopathies and Alzheimer's disease due to its ability to stabilize microtubules.
Case Studies
Research has indicated that compounds with similar structures exhibit promising results in preclinical studies targeting various diseases including cancer and neurological disorders.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume